molecular formula C9H11BrFNO B13594743 2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-ol

2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-ol

Cat. No.: B13594743
M. Wt: 248.09 g/mol
InChI Key: VODLATZCNDYYIG-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrFNO. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on a propanol chain. It is a white to yellow solid at room temperature and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-2-fluoroaniline.

    Reaction with Epichlorohydrin: The 3-bromo-2-fluoroaniline is reacted with epichlorohydrin under basic conditions to form an intermediate epoxide.

    Ring Opening: The epoxide intermediate is then subjected to ring-opening using ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Amino-2-(3-bromo-2-fluorophenyl)propanone.

    Reduction: Formation of 2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-amine.

    Substitution: Formation of derivatives with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-bromo-2-chlorophenyl)propan-1-ol
  • 2-Amino-2-(3-bromo-2-methylphenyl)propan-1-ol
  • 2-Amino-2-(3-bromo-2-nitrophenyl)propan-1-ol

Uniqueness

2-Amino-2-(3-bromo-2-fluorophenyl)propan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

2-amino-2-(3-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c1-9(12,5-13)6-3-2-4-7(10)8(6)11/h2-4,13H,5,12H2,1H3

InChI Key

VODLATZCNDYYIG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C(=CC=C1)Br)F)N

Origin of Product

United States

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